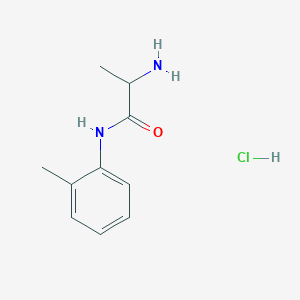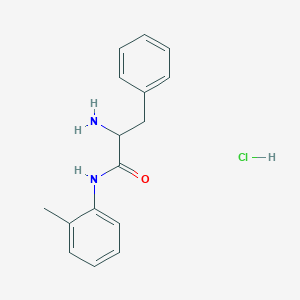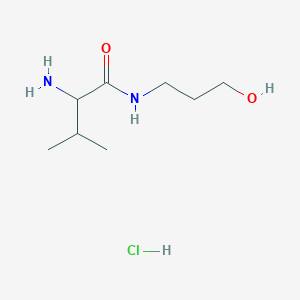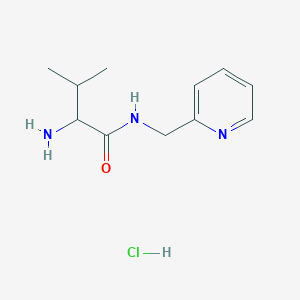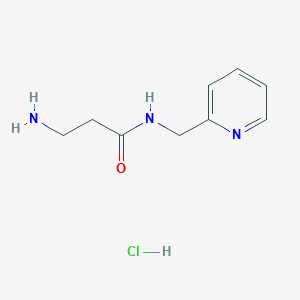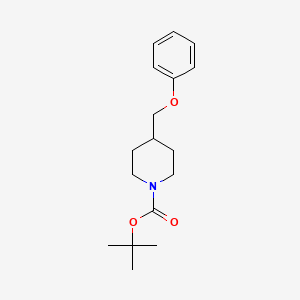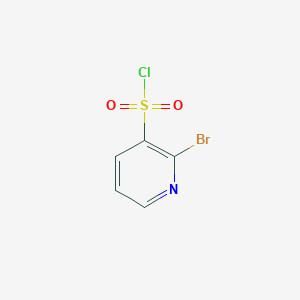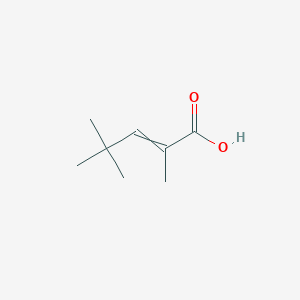
2,4,4-Trimethylpent-2-enoic acid
Overview
Description
2,4,4-Trimethylpent-2-enoic acid is a chemical compound with the molecular formula C8H14O2 . It is an unsaturated fatty acid commonly found in essential oils.
Molecular Structure Analysis
The molecular structure of 2,4,4-Trimethylpent-2-enoic acid consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It contains a total of 23 bonds, including 9 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
2,4,4-Trimethylpent-2-enoic acid has a molecular weight of 142.2 . It has a melting point of 45-46 °C and a boiling point of 123 °C under a pressure of 15 Torr . The density of this compound is predicted to be 0.956±0.06 g/cm3 .Scientific Research Applications
Catalyst in Hydrogenation and Isomerization
A study by Talwalkar et al. (2009) evaluated the use of 2,4,4-trimethylpent-2-enoic acid in the hydrogenation of diisobutylene. They found that a bifunctional ion-exchange-resin catalyst could effectively hydrogenate diisobutylene, which typically consists of isomers like 2,4,4-trimethylpent-2-ene. This catalyst was capable of performing simultaneous hydrogenation and isomerization, enhancing the reaction rate under mild conditions (Talwalkar et al., 2009).
Complex Formation with Metals
Atkinson and Smith (1971) researched the reactions of 2,4,4-trimethylpent-2-enoic acid with various metals like palladium, rhodium, and platinum. They discovered that this compound reacts with palladium(II) chloride to form π-enyl complexes. These findings highlight the potential of 2,4,4-trimethylpent-2-enoic acid in creating metal complexes for various applications, including catalysis and material science (Atkinson & Smith, 1971).
Analysis of Metabolites in Toxicology
Olson et al. (1985) identified the urinary metabolites of 2,2,4-trimethylpentane, a related compound, in male rats. This study contributes to the understanding of the metabolism and potential toxicological effects of similar compounds, including 2,4,4-trimethylpent-2-enoic acid. Such research is crucial in environmental and occupational health contexts (Olson et al., 1985).
Safety And Hazards
The safety data sheet for 2,4,4-Trimethylpent-2-enoic acid indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
2,4,4-trimethylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(7(9)10)5-8(2,3)4/h5H,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWUSHPRMWJNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4-Trimethylpent-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)
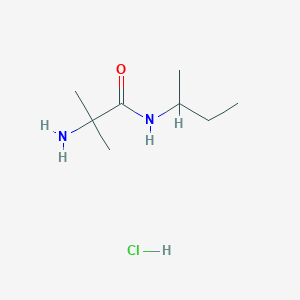
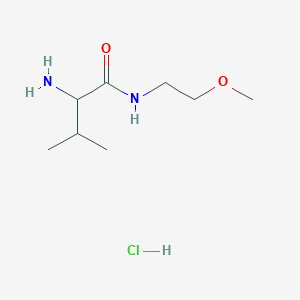
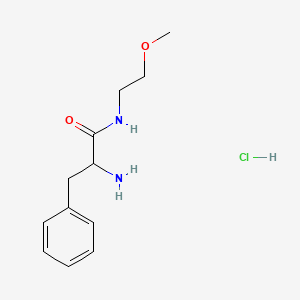
![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)
